8-(Benzyloxy)-2-chloroquinoline 8-(Benzyloxy)-2-chloroquinoline
Brand Name: Vulcanchem
CAS No.: 343788-51-2
VCID: VC2089983
InChI: InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2
SMILES: C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol

8-(Benzyloxy)-2-chloroquinoline

CAS No.: 343788-51-2

Cat. No.: VC2089983

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

8-(Benzyloxy)-2-chloroquinoline - 343788-51-2

CAS No. 343788-51-2
Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
IUPAC Name 2-chloro-8-phenylmethoxyquinoline
Standard InChI InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2
Standard InChI Key NIEHWTGNWJVDEU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl

Chemical Identity and Structure

8-(Benzyloxy)-2-chloroquinoline, also known as 2-chloro-8-phenylmethoxyquinoline, is a quinoline derivative with distinctive structural characteristics. The compound consists of a quinoline core with strategic functional group substitutions that contribute to its chemical reactivity and biological potential. The benzyloxy group at position 8 introduces a phenyl moiety connected via an oxygen linkage, while the chloro substituent at position 2 provides a reactive site for nucleophilic substitution reactions .

The molecular structure of 8-(Benzyloxy)-2-chloroquinoline can be represented by the chemical formula C₁₆H₁₂ClNO, with a molecular weight of 269.72600 g/mol. The exact mass of this compound is 269.06100, which can be verified through high-resolution mass spectrometry. The IUPAC name follows the systematic nomenclature rules for heterocyclic compounds, emphasizing the quinoline core structure with its specific substitution pattern .

Table 1: Chemical Identity Information

ParameterValue
Common Name8-(Benzyloxy)-2-chloroquinoline
CAS Number343788-51-2
Molecular FormulaC₁₆H₁₂ClNO
Molecular Weight269.73 g/mol
Exact Mass269.06100
Synonyms2-chloro-8-phenylmethoxyquinoline, 2-chloro-8-benzyloxyquinoline
InChI Code1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2

Physical and Chemical Properties

8-(Benzyloxy)-2-chloroquinoline possesses specific physical and chemical properties that determine its behavior in various chemical reactions and biological systems. The compound has a calculated boiling point of 422.8±30.0°C at 760 mmHg, indicating its high thermal stability . This high boiling point is consistent with its complex molecular structure containing aromatic rings and multiple functional groups that contribute to strong intermolecular forces.

The compound's polar surface area (PSA) of 22.12000 provides insight into its potential for passive molecular transport through membranes. Additionally, its calculated LogP value of 4.46720 suggests significant lipophilicity, which has implications for its solubility profile and potential for crossing biological membranes . These properties are crucial considerations for researchers exploring this compound's potential applications in medicinal chemistry and drug development.

When considering the solubility properties, 8-(Benzyloxy)-2-chloroquinoline typically requires appropriate organic solvents for solution preparation. According to handling guidelines, the selection of suitable solvents is critical for preparing stock solutions, with consideration for avoiding repeated freezing and thawing cycles that might compromise chemical integrity . For optimal dissolution, heating the compound to 37°C followed by ultrasonic bath treatment can enhance solubility in challenging cases.

Table 2: Physical and Chemical Properties

PropertyValueReference
Boiling Point422.8±30.0°C at 760 mmHg
Polar Surface Area (PSA)22.12000
LogP4.46720
HS Code2933499090
Physical StateSolid
StabilityStable under recommended temperatures and pressures
SolubilityLimited in water, soluble in organic solvents

Synthesis and Chemical Reactions

Reaction TypeReagentsConditionsProductYieldReference
BenzylationHydroxylated quinoline, BnBr, K₂CO₃DMF, elevated temperature8-(Benzyloxy)-2-chloroquinolineNot specified
Radiofluorination8-(Benzyloxy)-2-chloroquinoline, Me₄NFRoom temperature, 24h8-(Benzyloxy)-2-fluoroquinoline95%
SNAr with [¹⁸F]KF8-(Benzyloxy)-2-chloroquinoline, [¹⁸F]KF- K 2.2.2, Me₄NHCO₃Automated synthesis8-(Benzyloxy)-2-[¹⁸F]fluoroquinolineNot specified

Biological Activities and Applications

Quinoline derivatives, including 8-(Benzyloxy)-2-chloroquinoline, have garnered attention in medicinal chemistry due to their diverse biological activities. These compounds have been studied for their potential antimicrobial, antimalarial, and anticancer properties, making them valuable scaffolds for drug development. The presence of the benzyloxy group at position 8 can significantly influence the compound's interaction with biological targets, potentially enhancing its pharmacological profile and therapeutic potential.

A particularly notable application of derivatives of 8-(Benzyloxy)-2-chloroquinoline is in molecular imaging. The fluorinated derivative, 8-(Benzyloxy)-2-fluoroquinoline, when labeled with fluorine-18, has been utilized for positron emission tomography (PET) imaging of amyloid plaques . This application holds significant importance in the context of neurodegenerative diseases such as Alzheimer's disease, where amyloid plaque formation is a key pathological feature. The ability to visualize these plaques non-invasively using PET imaging provides valuable diagnostic information.

Research has also shown that quinoline compounds can inhibit various enzymes involved in disease processes. This inhibitory activity could have applications in treating diseases such as malaria and cancer. Additionally, the benzyloxy substituent has been explored in other medicinal chemistry contexts, such as benzodiazepine receptor ligands, where it acts as part of the agonist pharmacophoric determinant. These findings underscore the versatility of 8-(Benzyloxy)-2-chloroquinoline as a building block for developing bioactive compounds.

AspectRecommendationReference
Chemical StabilityStable under recommended temperatures and pressures
Conditions to AvoidDust generation
Incompatible MaterialsStrong oxidizing agents
Hazardous Decomposition ProductsCarbon oxides, Hydrogen chloride, Nitrogen oxides
Routes of ExposureInhalation, eye contact, skin contact, ingestion
Storage (-80°C)Use within 6 months
Storage (-20°C)Use within 1 month
Solution PreparationHeat to 37°C and use ultrasonic bath if needed for solubility

Research Applications and Future Directions

The research landscape for 8-(Benzyloxy)-2-chloroquinoline encompasses various applications, with particular emphasis on its role as a synthetic intermediate and potential pharmaceutical precursor. The compound's amenability to nucleophilic aromatic substitution reactions makes it valuable for developing radiolabeled compounds for molecular imaging applications. The successful high-yielding radiofluorination of this compound to produce 8-(Benzyloxy)-2-fluoroquinoline demonstrates its utility in developing novel imaging agents .

ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM3.7074 mL18.5371 mL37.0741 mL
5 mM0.7415 mL3.7074 mL7.4148 mL
10 mM0.3707 mL1.8537 mL3.7074 mL

Note: Values represent the volume of solvent required to achieve the specified concentration .

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